4-Hydroxy-3-methylcyclohexanone
Description
Contextualizing Substituted Cyclohexanones in Organic Chemistry
Substituted cyclohexanones are fundamental building blocks in organic synthesis. The cyclohexanone (B45756) framework, a six-membered ring containing a ketone functional group, provides a versatile scaffold that can be readily modified. The presence of substituents on the ring introduces stereochemical complexity and allows for the fine-tuning of the molecule's physical and chemical properties. These compounds serve as key intermediates in the total synthesis of complex natural products and in the preparation of pharmaceutical agents. The reactivity of the carbonyl group, coupled with the chemistry of the cyclohexane (B81311) ring, enables a wide array of chemical transformations, including aldol (B89426) condensations, Michael additions, and various reduction and oxidation reactions. The stereoselective synthesis of highly substituted cyclohexanones is an area of intense research, as the spatial arrangement of the substituents can have a profound impact on the biological activity of the final product. researchgate.net
Significance of Hydroxyl and Methyl Functionalities on the Cyclohexanone Ring System
The introduction of hydroxyl (-OH) and methyl (-CH₃) groups onto the cyclohexanone ring, as in 4-Hydroxy-3-methylcyclohexanone, significantly influences its conformational preferences and reactivity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting the molecule's solubility and how it interacts with other molecules and solvents. Furthermore, the hydroxyl group can be a site for further chemical modification or can direct the stereochemical outcome of reactions at adjacent centers.
Overview of Research Trajectories for this compound
Research involving this compound and structurally related compounds primarily focuses on their utility as chiral building blocks or synthons in the synthesis of more complex molecules. The presence of multiple stereocenters makes these compounds valuable starting materials for the enantiospecific synthesis of natural products and pharmaceuticals. For example, related chiral 4-alkyl-4-hydroxycyclohexenones have been utilized in the synthesis of natural diols. nih.gov
Another significant research trajectory involves the study of the conformational analysis of these substituted cyclohexanones. Understanding the conformational preferences of the cis and trans isomers of this compound is crucial for predicting their reactivity and for designing stereoselective reactions. Studies on similar systems, such as 2,6-dimethylcyclohexanone, have investigated the cis-trans equilibria and the influence of solvent on these equilibria. rsc.org Furthermore, the enantiospecific interactions of related chiral molecules like R-3-methylcyclohexanone on chiral surfaces have been a subject of investigation, highlighting the importance of stereochemistry in molecular recognition. cmu.edu While direct research on this compound is not extensively documented in publicly available literature, the principles derived from these closely related studies provide a strong framework for understanding its potential research applications.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are cataloged in public databases such as PubChem. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 4-hydroxy-3-methylcyclohexan-1-one |
| CAS Number | 89897-04-1 |
| Canonical SMILES | CC1CC(=O)CCC1O |
| InChI Key | BSSXPZSFKIABFR-UHFFFAOYSA-N |
| Topological Polar Surface Area | 37.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Complexity | 120 |
Data sourced from PubChem CID 14108183. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555959 | |
| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-04-1 | |
| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 3 Methylcyclohexanone
Stereoselective Synthesis Approaches for Substituted Cyclohexanones
The creation of stereochemically defined substituted cyclohexanones, such as 4-hydroxy-3-methylcyclohexanone, is a focal point of synthetic organic chemistry due to the prevalence of this structural motif in biologically active molecules. Achieving high diastereoselectivity and enantioselectivity is paramount in these synthetic endeavors.
Diastereoselective Cascade Reactions (e.g., Michael-Aldol, Double Michael)
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex cyclic systems from simple acyclic precursors in a single pot. These reactions are characterized by the formation of multiple carbon-carbon bonds in a sequential manner, often with a high degree of stereocontrol.
The Michael-Aldol cascade reaction is a powerful tool for the construction of functionalized cyclohexanones. This reaction typically involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), followed by an intramolecular aldol (B89426) condensation. The stereochemical outcome of the reaction is influenced by the nature of the catalyst, substrates, and reaction conditions. For instance, a base-catalyzed Michael-Aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles has been shown to produce polyfunctional cyclohexanones with excellent diastereoselectivity rsc.org. While a direct synthesis of this compound using this specific method has not been reported, a hypothetical pathway could involve the reaction of a β-keto ester with an appropriately substituted Michael acceptor, where subsequent functional group manipulations would yield the target molecule.
The Double Michael reaction is another effective strategy for the synthesis of cyclohexanone (B45756) derivatives. This reaction involves the sequential conjugate addition of a nucleophile to two molecules of a Michael acceptor, or a tandem intermolecular and intramolecular Michael addition. A notable example is the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, which proceeds via a cascade inter–intramolecular double Michael strategy with high diastereoselectivity nih.govorganic-chemistry.org. The application of this methodology to the synthesis of this compound would necessitate the careful design of starting materials that, upon undergoing a double Michael addition and subsequent transformations, would generate the desired substitution pattern and stereochemistry.
| Cascade Reaction Type | General Substrates | Key Features | Potential Application for this compound |
| Michael-Aldol | Enones and β-keto esters/γ-nitroketones | Forms polyfunctional cyclohexanones; high diastereoselectivity achievable with organocatalysts. | Reaction of a methyl-substituted enone with a suitable nucleophile followed by aldol cyclization. |
| Double Michael | Divinyl ketones and active methylene compounds | Forms highly substituted cyclohexanones; can be catalyzed by bases or organocatalysts. | Reaction of a suitable active methylene compound with a methyl-substituted divinyl ketone or equivalent. |
Enzymatic and Biocatalytic Routes for Chiral Cyclohexanone Derivatives
Enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for the preparation of chiral compounds. These methods often offer high enantioselectivity and operate under mild reaction conditions.
Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones to produce chiral cyanohydrins. These cyanohydrins are versatile intermediates that can be converted into a variety of functional groups, including α-hydroxy acids and β-amino alcohols. The stereoselectivity of the HNL-catalyzed addition to 4-substituted cyclohexanones has been demonstrated to be dependent on the enzyme source, with some enzymes favoring the formation of the trans-product and others the cis-product utexas.edunih.gov. A potential route to chiral this compound could involve the HNL-catalyzed cyanation of 3-methylcyclohexanone, followed by hydrolysis of the nitrile group to a carboxylic acid and subsequent reduction to the alcohol.
Enoate reductases, a class of flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. These enzymes have been successfully employed in the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity rsc.orgnih.gov. A plausible biocatalytic approach to an enantiomerically enriched precursor of this compound could involve the asymmetric reduction of 3-methylcyclohex-2-enone using an enoate reductase, followed by a stereoselective reduction of the ketone and hydroxylation of the double bond.
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a variety of enzymes capable of performing stereoselective transformations, particularly the reduction of carbonyl groups. Baker's yeast has been utilized for the mono-reduction of 1,3-cyclohexanediones to afford the corresponding ketols in good yields and excellent enantiomeric excesses nih.gov. The biotransformation of 2,6,6-trimethylcyclohex-2-ene-1,4-dione by baker's yeast has also been studied, leading to the formation of corresponding synthons princeton.edu. A hypothetical route to chiral this compound using baker's yeast could start from 3-methylcyclohexane-1,4-dione, where a stereoselective reduction of one of the carbonyl groups would furnish the desired product.
| Biocatalytic Method | Enzyme/Organism | Substrate Class | Key Transformation | Potential Application for this compound |
| Hydroxynitrile Lyase | Hydroxynitrile Lyase (HNL) | Cyclohexanones | Asymmetric addition of HCN | Enantioselective cyanation of 3-methylcyclohexanone. |
| Enoate Reductase | Enoate Reductase | Cyclohexenones | Asymmetric reduction of C=C bond | Asymmetric reduction of 3-methylcyclohex-2-enone. |
| Baker's Yeast | Saccharomyces cerevisiae | Cyclohexanediones | Stereoselective reduction of a carbonyl group | Stereoselective reduction of 3-methylcyclohexane-1,4-dione. |
Asymmetric Ring Expansion Strategies for Cycloalkanones
Asymmetric ring expansion reactions provide a powerful method for the synthesis of larger, chiral carbocycles from smaller, often readily available, cyclic precursors. These transformations can create stereocenters with a high degree of control.
One notable strategy involves the rhodium-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Preliminary studies have shown that chiral bidentate phosphine ligands can effect a dynamic kinetic asymmetric transformation of benzocyclobutenones with promising enantioselectivity rsc.orgutexas.edunih.gov. While this method has been primarily applied to the synthesis of cyclopentenones and indanones, its adaptation for the synthesis of cyclohexanones could be envisioned. A hypothetical approach to this compound could involve the asymmetric ring expansion of a suitably substituted cyclobutanone, followed by functional group interconversions.
Organocatalysis has also been employed for the enantioselective ring expansion of cyclobutanones. For instance, an enantioselective Michael addition-four-atom ring expansion cascade reaction has been developed for the preparation of functionalized eight-membered benzolactams nih.gov. Although this specific example leads to larger rings, the underlying principle of organocatalytic activation and subsequent ring expansion could potentially be tailored for the synthesis of six-membered rings like cyclohexanone.
| Ring Expansion Strategy | Catalyst/Reagent | Starting Material | Key Transformation | Potential Application for this compound |
| Rhodium-Catalyzed | Rhodium catalyst with chiral phosphine ligand | Cyclobutenones | Asymmetric C-C bond cleavage and rearrangement | Ring expansion of a methyl-substituted cyclobutenol derivative. |
| Organocatalytic | Chiral aminocatalyst | Activated cyclobutanones | Michael addition followed by ring expansion | Reaction of a methyl-substituted cyclobutanone with a suitable nucleophile to trigger a stereoselective ring expansion. |
Stereoselective Dimerization Reactions
The self-condensation or dimerization of cyclohexanone can lead to the formation of 2-(1-cyclohexenyl)cyclohexanone. While often focused on yield, this reaction can be guided by specific catalysts to control selectivity. Research has shown that perfluorosulfonic acid resin catalysts (HRF5015) can achieve dimer selectivity close to 100% under mild conditions. nih.govwikimedia.org This high selectivity is attributed to the synergistic action of sulfonic group clusters and nanopores within the catalyst. nih.gov The reaction proceeds by intermolecular dehydration to form a dimer that exists as two main tautomers: 2-(1-cyclohexenyl)cyclohexanone and 2-(cyclohexylene)cyclohexanone. justia.com While this specific work did not focus on creating the 4-hydroxy-3-methyl substitution pattern, stereoselective dimerization of appropriately substituted precursors represents a potential, though less direct, route to complex cyclohexanone derivatives.
Electrochemical Transformation Methods for Substituted Cyclohexanones
Electrochemical synthesis offers an environmentally friendly pathway for chemical transformations, using electrons as reagents. This method has been successfully applied to the synthesis of hydroxy-substituted cyclohexanones. For instance, 3-hydroxycyclohexanone can be synthesized from 1,3-cyclohexanedione via electro-organic synthesis in an alkaline medium using stainless steel electrodes under constant current conditions. researchgate.net This reduction of a diketone to a keto-alcohol highlights the potential of electrochemical methods to introduce hydroxyl groups into a cyclohexanone ring. researchgate.net
Further research demonstrates the electrosynthesis of cyclohexanone oxime from cyclohexanone and nitrate, utilizing a rutile titanium dioxide (R-TiO2) catalyst. chinesechemsoc.org This process involves the in-situ generation of hydroxylamine from nitrate reduction, followed by a nucleophilic addition–elimination reaction with cyclohexanone. chinesechemsoc.org Although this creates an oxime rather than a hydroxyl group, it showcases the versatility of electrochemical methods in modifying the cyclohexanone core. chinesechemsoc.orgresearchgate.net Such techniques could foreseeably be adapted for precursors like 3-methylcyclohexanedione to produce hydroxylated derivatives.
Palladium-Catalyzed Asymmetric Conjugate Addition Reactions
Palladium-catalyzed asymmetric conjugate addition is a powerful tool for the enantioselective construction of all-carbon quaternary stereocenters. nih.gov This method is particularly relevant for synthesizing β,β-disubstituted cyclic ketones. nih.govcaltech.edu In a key example, the reaction of 3-methylcyclohexen-2-one with arylboronic acids is catalyzed by a palladium complex with a chiral pyridinooxazoline (PyOX) ligand. nih.govcaltech.edu This transformation is notable for its tolerance to air and moisture, making it an operationally simple method for creating enantioenriched products. nih.govcaltech.edu
The reaction provides access to a wide array of chiral β,β-disubstituted lactams and ketones with high yields and enantioselectivity. nih.gov The versatility of this method allows for its use with five-, six-, and seven-membered cyclic enones, demonstrating broad applicability in organic synthesis. nih.gov
| Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOX | 95 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOX | 95 | 95 |
| 3-Tolylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOX | 94 | 94 |
| 1-Naphthylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOX | 91 | 98 |
Non-Stereoselective Synthesis Pathways for Substituted Cyclohexanones
These methods are valuable for creating the foundational structures of substituted cyclohexanones, which can then be modified or separated in subsequent steps.
Reductive Amination of Cyclohexanone Derivatives
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. organicchemistrytutor.com The process involves the reaction of a ketone, such as cyclohexanone, with an amine in the presence of a reducing agent. pearson.com This forms an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com Depending on the starting materials, this reaction can produce primary, secondary, or tertiary amines. organicchemistrytutor.com
While this reaction converts the ketone functional group into an amine, it is a key method for producing aminocyclohexane derivatives, an important class of substituted cyclohexanes. pearson.commdpi.com For example, reacting cyclohexanone with an amine like isopropylamine in the presence of sodium cyanoborohydride yields the corresponding N-substituted cyclohexylamine. organicchemistrytutor.com The development of efficient heterogeneous catalysts, such as Rh-Ni supported on silica, has improved the selectivity and conversion rates for producing primary amines like cyclohexylamine from cyclohexanone. mdpi.com
Cationic Cyclization of Alkynol and Enyne Derivatives
A novel and efficient method for synthesizing the cyclohexanone ring itself is through the cationic cyclization of alkynol or enyne derivatives. organic-chemistry.orgnih.gov This strategy is particularly effective for starting materials that contain a terminal alkyne. nih.gov The reaction is promoted by tetrafluoroboric acid (HBF₄·OEt₂) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the solvent, proceeding through a 6-endo cyclization mechanism to produce the cyclohexanone derivative in high yields. organic-chemistry.org
This approach is significant because it allows for the formation of diverse cyclohexanone structures with functional groups that can be further modified. organic-chemistry.org The method has also been extended to biomimetic cyclizations of terpene-derived polyenynes, showcasing its utility in synthesizing complex polycyclic ketones with high efficiency. researchgate.net The use of alkynes as terminating groups in cationic cyclization processes offers broad synthetic possibilities, making it a valuable tool in organic synthesis. rsc.org
Aldol Condensation Reactions for Substituted Cyclohexanones
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. pearson.com It involves the reaction of two carbonyl compounds (aldehydes or ketones) that possess alpha-hydrogens, typically under basic or acidic conditions. pearson.comyoutube.com For cyclohexanone, this can be a self-condensation or a crossed condensation with another carbonyl compound. qiboch.com
The reaction begins with the formation of a resonance-stabilized enolate ion by deprotonation of an alpha-hydrogen. pearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. pearson.comyoutube.com The initial product is a β-hydroxyketone (an aldol addition product), which can then undergo dehydration to form a more stable α,β-unsaturated ketone. pearson.comqiboch.com The self-condensation of cyclohexanone, for example, produces 2-(1-cyclohexenyl)cyclohexanone. wikimedia.org This reaction is a key step in building more complex molecular architectures on the cyclohexanone framework. thieme-connect.de
One-Pot Synthesis Approaches
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a highly efficient strategy by minimizing solvent use, purification steps, and waste generation. For the synthesis of this compound, a plausible one-pot approach involves the selective reduction of a suitable precursor like 3-methylcyclohexane-1,4-dione.
This hypothetical process would begin with the dione precursor in a suitable solvent, followed by the introduction of a chemoselective reducing agent under controlled conditions. The catalyst and reaction conditions would be chosen to favor the reduction of only one of the two carbonyl groups. For instance, catalytic hydrogenation using a heterogeneous catalyst could be employed, where the reaction is stopped after the consumption of one equivalent of hydrogen gas. This approach streamlines the manufacturing process, saving time, resources, and energy compared to a multi-step synthesis involving the isolation of intermediates. While specific literature detailing a one-pot synthesis for this exact molecule is not abundant, the principles are well-established in organic synthesis for creating related hydroxy-ketone structures.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern chemical synthesis to reduce environmental impact. These principles guide the development of eco-friendly catalysts, maximize atom economy, reduce waste, and encourage the use of renewable resources.
Eco-Friendly Catalysts and Reaction Conditions
The development of environmentally benign catalysts and reaction conditions is a cornerstone of green synthesis. For the preparation of this compound, particularly through hydrogenation of the corresponding dione, several eco-friendly catalytic systems can be considered.
Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. Catalysts such as ruthenium on a carbon support (Ru/C) have been effectively used for the hydrogenation of cyclic diones to diols, a process that can be adapted for the selective mono-hydrogenation to the desired hydroxyketone. nih.gov Similarly, platinum on carbon beads (Pt/CB) has been utilized in microwave-assisted continuous-flow hydrogenation, using methylcyclohexane as a safe, in-situ source of hydrogen. mdpi.com For oxidation routes, non-precious metal catalysts like hexagonal tungsten trioxide (h-WO₃) nanorods have shown high efficiency and recyclability in the selective oxidation of cyclohexanols to cyclohexanones using hydrogen peroxide, an environmentally friendly oxidant. researchgate.net
The use of microwave irradiation, in conjunction with catalysts like bismuth(III) chloride (BiCl₃), offers a green approach by significantly reducing reaction times and often allowing for solvent-free conditions. nih.gov These methods avoid the use of toxic and corrosive reagents, aligning with the principles of green chemistry. nih.gov
Table 1: Examples of Eco-Friendly Catalysts in Related Transformations
| Catalyst System | Transformation | Key Advantages |
|---|---|---|
| Ru/C | Hydrogenation of cyclic 1,3-diones | High efficiency, potential for selectivity, heterogeneous (recyclable) |
| Pt/CB with Methylcyclohexane | Chemoselective hydrogenation | Uses in-situ generated hydrogen (safer), energy-efficient under microwave conditions |
| h-WO₃ Nanorods with H₂O₂ | Selective oxidation of cyclohexanol | Utilizes a non-precious metal and a green oxidant, high recyclability |
Atom Economy and Waste Reduction in Synthesis
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition reactions, are inherently less wasteful. nih.gov
The synthesis of this compound via the catalytic hydrogenation of 3-methylcyclohexane-1,4-dione is an excellent example of a 100% atom economy reaction. In this process, all atoms from the starting material and the hydrogen gas are incorporated into the desired product.
Reaction: C₇H₁₀O₂ (3-methylcyclohexane-1,4-dione) + H₂ → C₇H₁₂O₂ (this compound)
Table 2: Green Chemistry Metrics for an Idealized Hydrogenation
| Metric | Definition | Ideal Value for Hydrogenation of 3-methylcyclohexane-1,4-dione |
|---|---|---|
| Atom Economy (AE) | (MW of desired product / MW of all reactants) x 100% | 100% |
| E-Factor | Total Waste (kg) / Product (kg) | Approaching 0 (assuming high yield and catalyst recycling) |
Utilization of Bio-based Feedstocks
Transitioning from petrochemical-based feedstocks to renewable, bio-based sources is a critical goal of green chemistry. A potential bio-based route to this compound could start from methyl-p-benzoquinone. This precursor can be obtained from natural sources; for example, quinic acid, from which quinones are derived, is found in the bark of eucalyptus and in coffee seeds. acs.org
The synthesis would involve the selective reduction of methyl-p-benzoquinone. This transformation is challenging as it requires controlling both the hydrogenation of the ring and the reduction of the carbonyl groups to achieve the desired this compound structure. While this specific multi-step reduction from a bio-derived quinone to the target molecule is not extensively documented, the principle aligns with sustainable synthesis pathways. Research into the conversion of cellulose into platform chemicals like 3-methylcyclopent-2-enone also demonstrates the feasibility of producing cyclic ketones from abundant biomass, suggesting that future innovations may provide a direct bio-based route to cyclohexanone derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 3 Methylcyclohexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For 4-Hydroxy-3-methylcyclohexanone, which can exist as different diastereomers (cis and trans), NMR is crucial for assigning the relative orientation of the hydroxyl and methyl groups.
¹H and ¹³C NMR Chemical Shift Analysis
The chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the local electronic environment of each nucleus. The presence of an electron-withdrawing carbonyl group significantly deshields adjacent protons and carbons.
In ¹H NMR, the protons alpha to the carbonyl group (at the C2 and C6 positions) are expected to resonate downfield, typically in the range of 2.0-2.5 ppm. libretexts.org The proton on the carbon bearing the hydroxyl group (C4-H) would also be shifted downfield, with its exact position dependent on the solvent and stereochemistry. The methyl protons (C3-CH₃) would appear as a doublet around 0.9-1.1 ppm. libretexts.org
In ¹³C NMR, the carbonyl carbon (C1) is the most deshielded, appearing significantly downfield in the range of 190-215 ppm. libretexts.org The carbon attached to the hydroxyl group (C4) would also be downfield, typically around 60-80 ppm. The remaining ring carbons and the methyl carbon would resonate at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical shifts for functional groups in similar chemical environments. Actual values may vary based on solvent and stereoisomer.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~210 |
| C2 (CH₂) | ~2.2 - 2.5 | ~40 - 50 |
| C3 (CH) | ~1.8 - 2.2 | ~30 - 40 |
| C4 (CH-OH) | ~3.5 - 4.0 | ~65 - 75 |
| C5 (CH₂) | ~1.5 - 1.9 | ~25 - 35 |
| C6 (CH₂) | ~2.2 - 2.5 | ~40 - 50 |
| C7 (-CH₃) | ~0.9 - 1.1 | ~15 - 20 |
| OH | Variable | - |
Vicinal Coupling Constants and Diastereomeric Assignments
Vicinal coupling (³J), the interaction between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This dependence is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane (B81311) ring.
For the proton at C4 (H4), the magnitude of its coupling to the adjacent proton at C3 (H3) and the protons at C5 will differ significantly between the cis and trans diastereomers. In a chair conformation:
Trans-isomer : If both the methyl and hydroxyl groups are equatorial, the proton at C4 (axial) will have a large axial-axial coupling (³J ≈ 10-13 Hz) to one of the C5 protons (axial) and a small axial-equatorial coupling (³J ≈ 2-5 Hz) to the other.
Cis-isomer : If the hydroxyl group is axial and the methyl group is equatorial, the H4 proton (equatorial) will exhibit small equatorial-axial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) to the protons at C5.
By analyzing these coupling constants, the preferred conformation and the relative stereochemistry of the diastereomers can be confidently assigned. nih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Determination
Nuclear Overhauser Effect (NOE) spectroscopy identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemical assignments in cyclic systems.
In the context of this compound, an NOE experiment (like NOESY) can distinguish between cis and trans isomers. For instance, in the cis-isomer where the methyl and hydroxyl groups are on the same face of the ring (e.g., one axial, one equatorial), a spatial correlation might be observed between the methyl protons and the proton on the hydroxyl-bearing carbon (C4-H). In the trans-isomer, these groups would be further apart, and such a correlation would be weak or absent. Specifically, a strong NOE between the C3-H and C4-H would suggest they are on the same side of the ring (cis).
Stereochemical Relationships via γ-gauche Interactions
In ¹³C NMR, a γ-gauche effect occurs when a substituent is in a gauche (staggered) position relative to a carbon three bonds away. This steric interaction causes a shielding effect, shifting the resonance of the γ-carbon to a higher field (lower ppm value).
This principle is instrumental in analyzing the conformers of substituted cyclohexanes. For this compound, the chemical shifts of the ring carbons will be sensitive to the axial or equatorial positions of the methyl and hydroxyl groups. For example, an axial methyl group will have a γ-gauche interaction with the C1 and C5 carbons, causing them to be shielded compared to the conformation where the methyl group is equatorial. By comparing the observed ¹³C chemical shifts with those predicted for different conformations, the dominant stereoisomer and its chair conformation can be determined.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . nih.gov The molecular ion peak [M]⁺ would therefore be observed at m/z 128.
The fragmentation of cyclic ketones is often initiated by cleavage of a bond alpha to the carbonyl group. whitman.edu For cyclohexanone (B45756) derivatives, common fragmentation pathways include the loss of small neutral molecules. Plausible fragmentation patterns for this compound include:
Loss of water ([M-18]⁺): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z 110.
Loss of a methyl group ([M-15]⁺): Cleavage of the methyl group would result in a fragment at m/z 113.
Alpha-cleavage: Breakage of the C1-C2 or C1-C6 bonds, followed by further rearrangements, is characteristic of ketones. A common fragment for saturated cyclic ketones is observed at m/z 55. whitman.edu
Loss of ethene ([M-28]⁺): Elimination of an ethylene (B1197577) molecule is a known fragmentation pathway for cyclohexanes. docbrown.info
A GC-MS analysis of the related isomer, 4-Hydroxy-4-methylcyclohexanone, shows prominent peaks at m/z 128, 71, and 43, which correspond to the molecular ion, a cleavage product, and the acetyl cation, respectively. nih.gov
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₉O₂]⁺ | Loss of CH₃ |
| 110 | [C₇H₁₀O]⁺ | Loss of H₂O |
| 98 | [C₆H₁₀O]⁺ | Loss of CH₂O |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage and rearrangement |
| 55 | [C₃H₃O]⁺ | Characteristic fragment of cyclic ketones |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. hillsdale.edu The IR spectrum of this compound is expected to show two highly characteristic absorption bands.
O-H Stretch: The hydroxyl group (-OH) will give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
C=O Stretch: The carbonyl group (C=O) of the ketone will produce a strong, sharp absorption band. For a saturated six-membered ring ketone like cyclohexanone, this peak typically appears around 1715 cm⁻¹. pressbooks.pub
The presence of both of these distinct peaks provides clear evidence for the hydroxy-ketone structure of the molecule. Weaker absorptions corresponding to C-H stretching (around 2850-3000 cm⁻¹) and C-O stretching (around 1050-1150 cm⁻¹) would also be present. pg.edu.pllibretexts.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | Stretch | ~3200 - 3600 | Strong, Broad |
| Alkane (C-H) | Stretch | ~2850 - 3000 | Medium to Strong, Sharp |
| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp |
| Alcohol (C-O) | Stretch | ~1050 - 1150 | Medium |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This data allows for the determination of unit cell dimensions, space group, and precise atomic coordinates, which define the molecule's three-dimensional structure, including bond lengths and angles.
While XRD is a definitive method for structural analysis of crystalline solids, specific crystallographic data for this compound is not widely available in the reviewed literature. However, the principles of the technique have been extensively applied to similar cyclohexane derivatives. For instance, studies on other substituted cyclohexanes have successfully used XRD to elucidate their crystal structures. researchgate.neticm.edu.pl These analyses typically involve collecting diffraction data at a specific temperature, solving the structure using direct methods, and refining it with full-matrix least-squares techniques. researchgate.net The resulting structural information is crucial for understanding stereochemistry and intermolecular interactions, such as hydrogen bonding, within the crystal. mdpi.com
Table 1: Typical Parameters in an X-ray Diffraction Experiment
| Parameter | Description | Typical Value/Setting |
| Radiation Source | The type of X-ray used for diffraction. | Mo Kα (λ = 0.71073 Å) |
| Temperature | The temperature at which the crystal is maintained during data collection. | 293 K (Room Temperature) |
| Diffractometer | The instrument used to measure the diffraction pattern. | Smart Apex II (Bruker) |
| Data Collection | The range of angles over which diffraction data is recorded. | 6° ≤ 2Θ ≤ 120° |
| Structure Solution | The computational method used to solve the phase problem. | Direct Methods (e.g., SHELXS) |
| Structure Refinement | The process of optimizing the structural model to fit the observed data. | Full-matrix least-squares (e.g., SHELXL) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are fundamental for assessing the purity of this compound and for isolating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of chemical compounds. It is particularly useful for compounds that are not easily volatilized, such as this compound. A typical HPLC method for a related compound, 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, utilizes a reverse-phase (RP) approach. sielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.
For the analysis of hydroxy-substituted ketones, a reverse-phase C18 column is often employed. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. Detection is commonly performed using an ultraviolet (UV) detector or a mass spectrometer (MS) for enhanced specificity and sensitivity. openmedicinalchemistryjournal.comnih.gov
Table 2: Illustrative HPLC Conditions for Analysis of Hydroxy-Ketone Compounds
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). | sielc.comsielc.com |
| Flow Rate | 0.25 mL/min | openmedicinalchemistryjournal.com |
| Detection | UV or Mass Spectrometry (MS) | sielc.comopenmedicinalchemistryjournal.com |
| Temperature | 45 °C | openmedicinalchemistryjournal.com |
| Injection Volume | 5 µL | openmedicinalchemistryjournal.com |
Gas Chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is highly effective for the analysis of volatile and semi-volatile compounds like methylcyclohexanone isomers. keikaventures.com When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both separation and identification. nih.gov
In a typical GC method for methylcyclohexanones, a sample is collected on a sorbent tube, desorbed with a solvent like acetone, and injected into the gas chromatograph. keikaventures.com The separation occurs in a capillary column, and a Flame Ionization Detector (FID) or a mass spectrometer is used for detection. keikaventures.comdnacih.com GC-MS analysis involves separating the components in the GC column, which then enter the mass spectrometer to be ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound. nih.gov For complex analytes like hydroxy-amino acids, derivatization is often performed prior to GC-MS analysis to increase volatility and improve chromatographic behavior. nih.gov
Table 3: General GC/GC-MS Parameters for Cyclohexanone Analysis
| Parameter | Condition | Reference |
| Technique | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | keikaventures.comdnacih.com |
| Column | Capillary column (e.g., DB-5ms) or packed column (e.g., Porapak Q) | keikaventures.com |
| Carrier Gas | Helium or Nitrogen | dnacih.com |
| Sample Preparation | Desorption from sorbent tube with a solvent (e.g., acetone) | keikaventures.com |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometer | keikaventures.comnih.gov |
| MS Ionization | Electron Ionization (EI) at 70eV | hmdb.ca |
Molecular Rotational Resonance (MRR) Spectroscopy for Isomeric Mixtures
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution spectroscopic technique that provides unambiguous structural information about molecules in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels. Because the rotational spectrum is exquisitely sensitive to the mass distribution (moment of inertia) of a molecule, it serves as a unique structural fingerprint.
This technique is exceptionally powerful for distinguishing between different isomers (structural, conformational, and stereoisomers) of a compound, as each distinct isomer has a unique rotational spectrum. While no specific MRR studies on this compound were identified in the literature reviewed, the technique has been applied to structurally similar molecules like (R)-(+)-3-methylcyclohexanone. researchgate.net In such studies, MRR, often combined with quantum chemical calculations, can differentiate between conformers, such as the equatorial and axial forms of the methyl group on the cyclohexane ring. researchgate.net This allows for the precise determination of the three-dimensional structure of each isomer present in a mixture and their relative populations, providing insights that are often difficult to obtain with other analytical methods.
Conformational Analysis and Stereochemical Considerations
Chair Conformations of the Cyclohexanone (B45756) Ring System
The cyclohexanone ring, like cyclohexane (B81311), adopts a chair conformation to minimize angular and torsional strain. youtube.com However, the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position. The chair conformation can undergo a ring flip, leading to an equilibrium between two chair conformers. In this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.comyoutube.com For 4-Hydroxy-3-methylcyclohexanone, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these stereoisomers exists as an equilibrium of two chair conformers.
Influence of Hydroxyl and Methyl Substituents on Conformation
The relative stability of the chair conformers of this compound is determined by the steric and electronic effects of the hydroxyl and methyl groups. Substituents on a cyclohexane ring generally prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. pressbooks.publibretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.com
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.70 |
| Hydroxyl (-OH) | 0.87 |
Data sourced from multiple chemical data repositories and organic chemistry textbooks. masterorganicchemistry.com
The larger A-value of the methyl group indicates a stronger preference for the equatorial position compared to the hydroxyl group. masterorganicchemistry.com Therefore, the conformer with the methyl group in the equatorial position will generally be more stable. In the case of cis and trans isomers, the stability will depend on the cumulative steric interactions. For a trans-isomer, a diequatorial conformation is possible and highly favored. For a cis-isomer, one substituent must be axial while the other is equatorial; the more stable conformer will have the bulkier methyl group in the equatorial position. libretexts.org
Steric and Stereoelectronic Effects on Stability
Beyond simple steric bulk, stereoelectronic effects also play a crucial role in the stability of this compound conformers. wikipedia.org These effects arise from the interactions between orbitals.
Steric Effects : The primary steric interaction is the 1,3-diaxial interaction, which is a destabilizing gauche interaction between an axial substituent and the axial hydrogens (or other substituents) at the C-3 and C-5 positions relative to the substituent. pressbooks.pub
Stereoelectronic Effects : Hyperconjugation, an interaction between a filled bonding orbital (like a C-H or C-C bond) and an empty anti-bonding orbital (σ*), can contribute to conformational stability. researchgate.net In substituted cyclohexanones, interactions between the substituent orbitals and the carbonyl group's π-system can also influence stability. e-bookshelf.de
Computational Studies on Conformation and Energy Landscapes
Computational chemistry provides valuable insights into the conformational preferences and energy landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netnih.gov These studies can precisely quantify the energetic penalties of axial substitution and the stabilizing effects of hyperconjugation, providing a more detailed picture than A-values alone. For instance, computational models can reveal subtle distortions in the chair conformation caused by the substituents and the carbonyl group.
Stereoselectivity in Reactions of Cyclohexanones
The stereochemistry of the substituents in this compound significantly influences the stereochemical outcome of its reactions.
Nucleophilic addition to the carbonyl group of cyclohexanones can occur from either the axial or equatorial face. The direction of attack is governed by a combination of steric and stereoelectronic factors, often explained by models like the Felkin-Anh and Cieplak models.
Axial Attack : Generally favored for small, unhindered nucleophiles, as it avoids torsional strain with the adjacent equatorial hydrogens during the approach to the carbonyl carbon. This leads to the formation of an equatorial alcohol. youtube.com
Equatorial Attack : Favored for bulky nucleophiles to minimize steric hindrance with the axial hydrogens at the C-2 and C-6 positions. This results in an axial alcohol. youtube.com
In this compound, the existing chiral centers at C-3 and C-4 will further direct the incoming nucleophile. The substituents can sterically block one face of the carbonyl group or influence the trajectory of the nucleophile through electronic effects. umich.edumdpi.com
Chiral host molecules, such as cyclodextrins or synthetic macrocycles, can selectively bind one enantiomer or conformer of a chiral guest molecule like this compound. pku.edu.cnmdpi.com This recognition is based on complementary shapes, sizes, and intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between the host and guest. acs.org For example, a chiral host could be designed to have a cavity that preferentially accommodates the conformer where the hydroxyl group is in a specific orientation, allowing for the separation of conformers or enantiomers. rsc.org
Computational Chemistry and Modeling of 4 Hydroxy 3 Methylcyclohexanone
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
No dedicated studies using Density Functional Theory (DFT) to determine the precise geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as molecular orbital energies, electron density distribution, and electrostatic potential) of 4-Hydroxy-3-methylcyclohexanone have been identified. Such calculations would be crucial for understanding the molecule's fundamental structure and reactivity.
Molecular Orbital (MO) and Molecular Mechanics (MM) Studies for Conformation
There is no available research on the conformational landscape of this compound using Molecular Orbital (MO) or Molecular Mechanics (MM) methods. These studies would be essential to identify the most stable chair and boat conformations and to understand the energetic barriers between different stereoisomers, which is critical for predicting its chemical behavior.
Transition State Theory and Reaction Rate Calculations
A search for the application of Transition State Theory (TST) to calculate reaction rates for processes involving this compound yielded no results. Such calculations are vital for predicting the kinetics of reactions where this compound acts as a reactant or is formed as a product.
Analysis of Delocalization Energies (e.g., NBO analysis)
No Natural Bond Orbital (NBO) analyses have been published for this compound. This type of analysis would provide valuable insights into hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, which are important for explaining its stability and reactivity.
Solvation Models in Computational Studies
There are no specific computational studies that apply solvation models to this compound. Understanding how solvents influence its conformational equilibrium and reactivity is a key aspect of its chemistry that remains to be explored through computational means.
Modeling of Degradation Pathways (e.g., Hydroxyl Radical Reactions, Pyrolysis)
The scientific literature lacks any computational modeling of the degradation pathways of this compound, such as its reactions with hydroxyl radicals in the atmosphere or its behavior under pyrolysis conditions. These studies would be important for assessing its environmental fate and thermal stability.
Simulation of Reaction Mechanisms (e.g., Ring Opening, Isomerization)
No simulations of reaction mechanisms, including ring-opening or isomerization reactions, for this compound have been found. Such simulations would elucidate the step-by-step processes of its chemical transformations and provide a deeper understanding of its reactivity.
Applications of 4 Hydroxy 3 Methylcyclohexanone As a Chiral Building Block and Intermediate
In the Synthesis of Complex Organic Molecules
As a chiral building block, 4-hydroxy-3-methylcyclohexanone possesses two stereocenters, making it a potentially valuable starting material for the stereoselective synthesis of complex organic molecules. The hydroxyl and ketone functional groups allow for a variety of chemical transformations. However, specific examples of its use in the total synthesis of natural products or other complex targets are not prominently featured in peer-reviewed journals. It is broadly categorized as an intermediate for flavors and fragrances, which are often complex organic molecules, but the specific pathways are generally not disclosed. guidechem.com
As a Precursor for Pharmaceutical Compounds
The potential for this compound to serve as a precursor in pharmaceutical synthesis is noted in general terms. guidechem.com Its structure is a component of various more complex molecules, and its functional groups are suitable for building pharmaceutical scaffolds. For instance, related aminocyclohexanol structures are recognized as important intermediates in pharmaceutical process chemistry. However, unlike its isomer 4-hydroxy-4-methylcyclohexanone, which is documented as a reagent for synthesizing the pharmaceutical intermediate trans-4-amino-1-methylcyclohexanol, the specific pharmaceutical compounds derived from this compound are not clearly identified in available research.
As an Intermediate in Agrochemical Synthesis
There is no substantive information available in the public domain detailing the use of this compound as an intermediate in the synthesis of agrochemicals. While the molecular framework could theoretically be incorporated into pesticidal or herbicidal compounds, no such applications have been documented in scientific or patent literature.
Development of Fluorescent Sensors
The development of fluorescent sensors is an active area of chemical research, relying on fluorophoric platforms that change their optical properties upon binding to an analyte. Research in this field describes various molecular scaffolds for this purpose, such as those based on 4-methyl-2,6-diformylphenol or hydroxypyridinone. However, there is no evidence to suggest that this compound has been utilized as a building block or platform for creating fluorescent sensors.
Industrial Applications (e.g., Nylon Precursors)
Certain cyclohexane (B81311) derivatives, such as tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), are useful as polyamide manufacturing raw materials. These polyamides are a class of polymers that includes nylon. While this compound is a cyclohexane derivative, there is no documented synthetic route showing its use as a precursor for tranexamic acid or other related polyamide monomers. The established synthesis pathways for these industrial chemicals typically start from different raw materials, such as p-aminomethylbenzoic acid. Therefore, a direct role for this compound in industrial applications like nylon production is not supported by available data.
Future Research Directions and Emerging Areas
Development of Novel Enantioselective Synthetic Methods
The synthesis of enantiomerically pure 4-Hydroxy-3-methylcyclohexanone is a key area of future research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. While various methods exist for the synthesis of substituted cyclohexanones, the development of novel, efficient, and highly selective enantioselective methods for this compound is a primary focus.
One promising approach is the use of biocatalysis. For instance, the enzymatic asymmetric reduction of a related compound, 2,6,6-trimethyl-2-cyclohexen-1,4-dione, to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has been successfully demonstrated. This two-step enzymatic process utilizes old yellow enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, showcasing the potential for highly stereoselective synthesis. Future research will likely focus on identifying or engineering enzymes, such as ketoreductases, that can stereoselectively reduce a suitable precursor to the desired enantiomer of this compound. The advantages of biocatalysis include mild reaction conditions and high selectivity, aligning with the principles of green chemistry.
Another avenue of exploration is the use of chiral catalysts in asymmetric synthesis. This includes the application of chiral organocatalysts or metal complexes to control the stereochemical outcome of key bond-forming reactions. Multicomponent cyclization reactions, promoted by the cooperation of multiple metal catalysts, have shown promise in the enantioselective synthesis of related 4-hydroxy-2-cyclohexenones and could be adapted for the synthesis of the 3-methyl derivative.
Exploration of Diverse Synthetic Transformations
The functional groups present in this compound, a ketone and a secondary alcohol, offer a rich platform for a wide array of synthetic transformations. Future research will undoubtedly focus on exploring this reactivity to generate a diverse library of derivatives with potentially valuable properties.
Oxidation and Reduction Reactions: The selective oxidation of the secondary alcohol to a dione or the reduction of the ketone to a diol can lead to a variety of new structures. Studies on the oxidation of other methylcyclohexanones have shown that the position of the methyl group influences the reaction products, suggesting that the oxidation of this compound could yield interesting dicarboxylic acid derivatives. Stereoselective reduction of the ketone is also a key area, with biocatalytic methods offering a powerful tool for producing specific diastereomers of the corresponding diol.
Carbon-Carbon Bond Forming Reactions: The ketone functionality allows for a range of C-C bond forming reactions, such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions. These transformations can be used to introduce new carbon chains and functional groups, leading to the synthesis of complex molecules. For example, aldol condensation with aromatic aldehydes could yield chalcone-like structures with potential biological activities.
The following table summarizes potential synthetic transformations of this compound:
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Chromic acid, PCC, Swern oxidation | 3-Methylcyclohexane-1,4-dione |
| Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | 3-Methylcyclohexane-1,4-diol |
| Aldol Condensation | Aldehydes/Ketones, Acid/Base catalyst | α,β-Unsaturated ketones |
| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |
| Wittig Reaction | Phosphonium ylides | Alkenes |
Investigation of Structure-Activity Relationships of Derivatives
A significant area of future research lies in the synthesis and biological evaluation of derivatives of this compound to establish structure-activity relationships (SAR). By systematically modifying the core structure and assessing the impact on biological activity, researchers can identify key structural features responsible for desired effects and design more potent and selective compounds.
Initial research into related compounds provides a basis for these investigations. For example, chalcones synthesized from 4-hydroxy-3-methylbenzaldehyde, a precursor to the title compound, have demonstrated antibacterial activity. This suggests that derivatives of this compound incorporating a chalcone-like motif could be promising antibacterial agents. SAR studies on other hydroxycyclohexanone derivatives have also been conducted, for instance, as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, indicating a potential for applications in agrochemicals or pharmaceuticals.
Future SAR studies on this compound derivatives will likely involve the synthesis of a library of compounds with variations at the hydroxyl and carbonyl groups, as well as on the cyclohexane (B81311) ring. These derivatives would then be screened against a panel of biological targets to identify potential therapeutic applications.
Advanced Catalysis and Sustainable Process Development
The development of advanced catalytic systems and sustainable synthetic processes is crucial for the environmentally friendly and economically viable production of this compound and its derivatives.
Advanced Catalysis: The use of novel catalysts can improve reaction efficiency, selectivity, and reduce waste. For example, tandem carbene and photoredox-catalyzed strategies have been developed for the synthesis of substituted cycloalkanones, offering a mild and efficient method for constructing C-C bonds. Such advanced catalytic methods could be applied to develop more efficient syntheses of this compound.
Sustainable Process Development: Green chemistry principles are increasingly important in chemical synthesis. Future research will focus on developing sustainable processes for the synthesis of this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Flow chemistry is a particularly promising technology for sustainable process development. Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of cyclohexanone (B45756) derivatives has been demonstrated and could be a key area for the future industrial production of this compound.
Computational Studies for Deeper Mechanistic Understanding
Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of reaction mechanisms, predicting the properties of molecules, and guiding the design of new synthetic strategies and catalysts.
Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of key synthetic steps in the preparation of this compound. This can provide valuable insights into the factors that control stereoselectivity in asymmetric syntheses and help in the rational design of more effective catalysts.
Enzyme Modeling: For biocatalytic processes, computational modeling can be used to study enzyme-substrate interactions and to understand the structural basis for enzyme stereoselectivity. This knowledge can then be used to guide protein engineering efforts to create mutant enzymes with improved activity, stability, or altered substrate specificity for the synthesis of chiral this compound.
Integration of Biocatalysis in Industrial Processes
The integration of biocatalysis into industrial processes for the production of fine chemicals and pharmaceuticals is a rapidly growing field. The advantages of using enzymes as catalysts, such as their high selectivity, mild operating conditions, and biodegradability, make them an attractive alternative to traditional chemical catalysts.
The successful enzymatic synthesis of a chiral trimethyl-substituted hydroxycyclohexanone highlights the potential for developing industrial-scale biocatalytic processes for the production of enantiomerically pure this compound. Future research in this area will focus on several key aspects:
Enzyme Discovery and Engineering: Screening
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-3-methylcyclohexanone, and what factors influence the choice of method?
- Methodological Answer : Two primary enzymatic approaches are documented:
- Enzymatic Reduction : Baker’s yeast reduces 2,2-dimethyl-1,4-cyclohexanedione to yield 4-hydroxy derivatives with high enantiomeric excess (>90%) under mild conditions (pH 7, 30°C) .
- Hydroxylation via P-450 Monooxygenase : Direct hydroxylation of 2,2-dimethylcyclohexanone using P-450 camphor monooxygenase, optimized for regioselectivity and minimal byproducts .
- Factors Influencing Method Choice : Scalability, enantiomeric purity requirements, and environmental impact (e.g., biocatalysts reduce waste compared to chemical oxidants).
| Method | Catalyst | Yield (%) | Enantiomeric Excess | Conditions |
|---|---|---|---|---|
| Baker’s Yeast Reduction | Saccharomyces cerevisiae | 65–75 | >90% | pH 7, 30°C, 24h |
| P-450 Monooxygenase | Pseudomonas putida | 50–60 | N/A (non-chiral) | pH 6.5, 25°C, 12h |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Distinctive peaks for hydroxyl (δ 1.8–2.2 ppm) and carbonyl (δ 207–210 ppm) groups. Axial vs. equatorial substituents show splitting patterns (e.g., δ 2.6–2.8 ppm for protons adjacent to the ketone) .
- IR Spectroscopy : Stretching vibrations for -OH (3327 cm⁻¹) and C=O (1746 cm⁻¹) .
- X-ray Crystallography : Resolves conformational isomers (e.g., chair vs. boat) and electrostatic effects of substituents .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in enzymatic synthesis of this compound derivatives?
- Methodological Answer :
- Substrate Engineering : Modify precursor steric bulk to favor enzyme-substrate compatibility (e.g., 2,2-dimethyl vs. 3-methyl groups influence yeast reductase selectivity) .
- Reaction Medium : Use aqueous-organic biphasic systems to enhance enzyme stability and product separation. For example, 20% DMSO increases yield by 15% without compromising enantioselectivity .
- Directed Evolution : Engineer P-450 monooxygenase variants for improved regiospecificity using site-saturation mutagenesis (e.g., mutations at F87L improve hydroxylation efficiency) .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for cyclohexanone derivatives?
- Methodological Answer :
- Dynamic NMR Analysis : Monitor temperature-dependent shifts to identify conformational equilibria. For example, axial vs. equatorial hydroxyl groups exhibit coalescence temperatures near −40°C .
- DFT Calculations : Compare computed vs. observed ¹³C chemical shifts to validate stereoelectronic effects (e.g., electron-withdrawing substituents deshield carbonyl carbons by 3–5 ppm) .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous signals (e.g., ²H labeling confirms hydrogen-bonding interactions in hydrazone derivatives) .
Q. How do substituent positions (e.g., 3-methyl vs. 2,2-dimethyl) influence the reactivity of 4-hydroxycyclohexanones?
- Methodological Answer :
- Steric Effects : 2,2-Dimethyl groups hinder nucleophilic attack at the carbonyl, reducing reduction rates by 30% compared to 3-methyl analogs .
- Electronic Effects : Electron-donating groups (e.g., -OH) stabilize enolate intermediates, accelerating aldol condensations. For example, 4-hydroxy derivatives react 2× faster with benzaldehyde than non-hydroxylated analogs .
- Comparative Data :
| Substituent | Reduction Rate (mmol/h) | Aldol Reaction Yield (%) |
|---|---|---|
| 2,2-Dimethyl | 0.45 | 55 |
| 3-Methyl | 0.65 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
